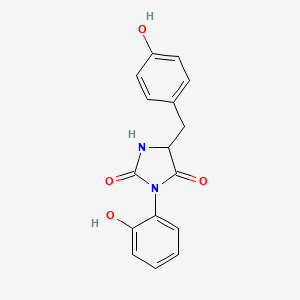
5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” typically involves the reaction of appropriate benzyl and phenyl derivatives with imidazolidine-2,4-dione under controlled conditions. Common reagents used in the synthesis include:
- Benzyl halides
- Phenyl halides
- Base catalysts (e.g., sodium hydroxide or potassium carbonate)
- Solvents (e.g., dimethylformamide or ethanol)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Hydroxybenzyl)-3-phenylimidazolidine-2,4-dione
- 5-Benzyl-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- 5-(4-Methoxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
Uniqueness
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is unique due to the presence of both hydroxyl and benzyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Eigenschaften
CAS-Nummer |
20852-40-8 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c19-11-7-5-10(6-8-11)9-12-15(21)18(16(22)17-12)13-3-1-2-4-14(13)20/h1-8,12,19-20H,9H2,(H,17,22) |
InChI-Schlüssel |
BBTRZLGGVOWTEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



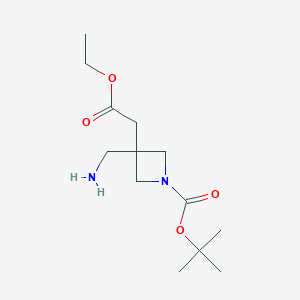
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
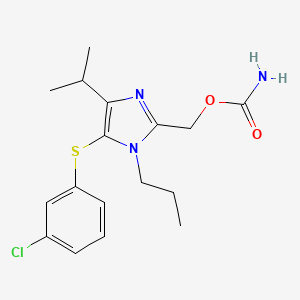

![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
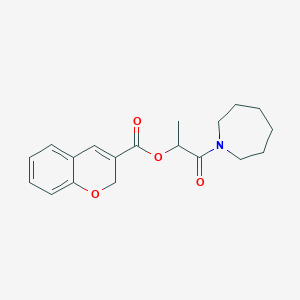
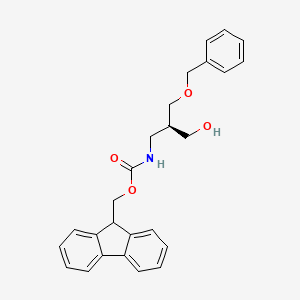
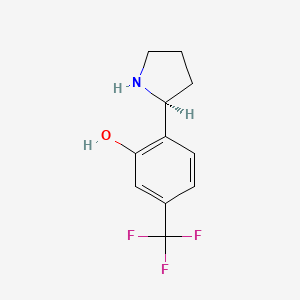
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
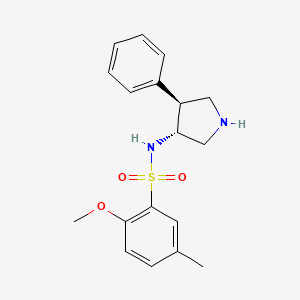
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
